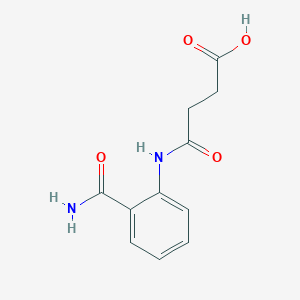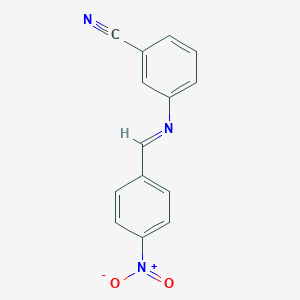
4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acid is a chemical compound with the molecular formula C11H12N2O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acid can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the final product . The reaction conditions typically involve the use of solvents such as N,N-dimethylformamide and reducing agents like hydrogen gas or metal catalysts.
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more cost-effective reagents and solvents. The overall yield of the industrial process can be higher than 78% .
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and metal catalysts like palladium on carbon are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoylbenzamide: An intermediate in the production of Pigment Yellow 181.
Para-aminobenzoic acid: Known for its use in the synthesis of folate and its applications in sunscreens and hair dyes.
Uniqueness
4-((2-Carbamoylphenyl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
306325-56-4 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22g/mol |
Nombre IUPAC |
4-(2-carbamoylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-11(17)7-3-1-2-4-8(7)13-9(14)5-6-10(15)16/h1-4H,5-6H2,(H2,12,17)(H,13,14)(H,15,16) |
Clave InChI |
HRLIYPIUNLRQHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzamide](/img/structure/B463287.png)
![N-[4-(diethylamino)phenyl]-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463288.png)
![5-(Diethylamino)-2-{[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B463291.png)
![5-(Diethylamino)-2-{[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B463293.png)
![5-(Diethylamino)-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B463295.png)
![N-(3-iodo-4-methylphenyl)-N-[(2-methyl-1H-indol-3-yl)methylene]amine](/img/structure/B463298.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}phenol](/img/structure/B463339.png)
![2-[(E)-[(3-bromo-4-methylphenyl)imino]methyl]phenol](/img/structure/B463340.png)


![3-[({5-nitro-2-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B463372.png)
![4-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B463396.png)
![4-iodo-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B463400.png)
![4-[(2,4-Dichlorobenzylidene)amino]benzenesulfonamide](/img/structure/B463408.png)
